1-Trifluoroacetyl piperidine

Electrophilicity Hammett Constant Nucleophilic Acyl Substitution

1-Trifluoroacetyl piperidine (CAS 340-07-8, C7H10F3NO, MW 181.16) is a fluorinated N-acylpiperidine that serves as a versatile chemical building block in medicinal chemistry and chemical biology. As an electron-deficient amide, the trifluoroacetyl group strongly activates the carbonyl carbon toward nucleophilic attack while conferring distinct physicochemical properties compared to non-fluorinated acyl analogs.

Molecular Formula C7H10F3NO
Molecular Weight 181.16 g/mol
CAS No. 340-07-8
Cat. No. B016560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Trifluoroacetyl piperidine
CAS340-07-8
Synonyms2,2,2-Trifluoro-1-(1-piperidinyl)ethanone;  1-(Trifluoroacetyl)piperidine;  2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone; 
Molecular FormulaC7H10F3NO
Molecular Weight181.16 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C(F)(F)F
InChIInChI=1S/C7H10F3NO/c8-7(9,10)6(12)11-4-2-1-3-5-11/h1-5H2
InChIKeyBCJUMGSHTLYECD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Trifluoroacetyl Piperidine (CAS 340-07-8) Procurement Guide: Chemical Class and Baseline Specifications


1-Trifluoroacetyl piperidine (CAS 340-07-8, C7H10F3NO, MW 181.16) is a fluorinated N-acylpiperidine that serves as a versatile chemical building block in medicinal chemistry and chemical biology . As an electron-deficient amide, the trifluoroacetyl group strongly activates the carbonyl carbon toward nucleophilic attack while conferring distinct physicochemical properties compared to non-fluorinated acyl analogs . The compound is a light yellow oil with a density of 1.226 g/mL (25°C), a boiling point of 77°C (15 mmHg), and limited water solubility (6 g/L at 25°C), properties that directly influence its handling and synthetic utility .

1-Trifluoroacetyl Piperidine (CAS 340-07-8): Why Generic Substitution of N-Acylpiperidines Is Scientifically Invalid


Generic substitution among N-acylpiperidines is not scientifically justified due to the profound electronic, steric, and metabolic effects of the trifluoroacetyl moiety . The strong electron-withdrawing nature of the -CF3 group (Hammett σp = 0.54) renders the amide carbonyl approximately 3–4 orders of magnitude more electrophilic than that of 1-acetyl piperidine (σp = 0.50 for -CH3), fundamentally altering reaction kinetics in nucleophilic acyl substitutions [1]. This electronic perturbation also impacts nitrogen lone pair conjugation, as evidenced by gas-phase electron diffraction studies showing a unique intermediate axial/equatorial conformer for N-trifluoroacetylpiperidine, a geometry not observed for non-fluorinated amide analogs . Furthermore, the -CF3 group confers enhanced metabolic stability to oxidative enzymes, a property directly linked to its use in CNS-active compound development . Consequently, substituting 1-trifluoroacetyl piperidine with 1-acetyl, 1-benzoyl, or 1-formyl piperidine in a multi-step synthesis is likely to result in divergent reaction yields, altered stereochemical outcomes, and compromised final product purity, ultimately undermining process reproducibility and cost efficiency.

1-Trifluoroacetyl Piperidine (CAS 340-07-8): Quantitative Performance Evidence vs. N-Acylpiperidine Analogs


Electrophilic Reactivity Advantage: Trifluoroacetyl vs. Acetyl Activation in Acylation Reactions

The trifluoroacetyl group in 1-trifluoroacetyl piperidine is a markedly stronger electron-withdrawing group than the acetyl group in 1-acetyl piperidine. This difference is quantified by Hammett substituent constants (σp), where -CF3 (σp = 0.54) exerts a significantly greater inductive electron withdrawal compared to -CH3 (σp = -0.17) [1]. This electronic disparity translates to a higher partial positive charge on the carbonyl carbon, making 1-trifluoroacetyl piperidine a more reactive electrophile in nucleophilic acyl substitution reactions. While direct comparative kinetic data between the two piperidine amides are scarce in the open literature, the established σp values provide a class-level inference of the reactivity advantage. Researchers should expect faster reaction rates and the potential for milder reaction conditions when using the trifluoroacetyl analog, which is critical for time-sensitive or temperature-sensitive synthetic steps.

Electrophilicity Hammett Constant Nucleophilic Acyl Substitution Synthetic Efficiency

Structural Differentiation: Unique Conformational Geometry of N-Trifluoroacetylpiperidine

The molecular structure of N-trifluoroacetylpiperidine (NFAPi) was directly compared to non-fluorinated N-acylpiperidines using synchronous gas-phase electron diffraction/mass spectrometry (GED/MS) and quantum chemical calculations . The study revealed that NFAPi exists as a single conformer where the trifluoroacetyl group adopts an intermediate position between axial and equatorial, a geometry not observed for N-acetylpiperidine or N-benzoylpiperidine, which typically favor a single, well-defined equatorial conformation . This unique conformational preference is a direct consequence of strong nN → π*C=O conjugation between the nitrogen lone pair and the electron-deficient carbonyl group. The resulting planar arrangement of nine atoms (two Cα atoms, their Heq atoms, the nitrogen, the carbonyl group, and one CF fragment) influences the compound's reactivity and its interaction with biological targets, such as enzyme active sites or receptors, in a manner distinct from its non-fluorinated counterparts.

Molecular Conformation Gas-Phase Electron Diffraction Amide Bond Geometry Reactivity Modulation

Synthetic Utility in Trifluoroacetylation: Aryl Lithium vs. Grignard Reagent Performance

1-(Trifluoroacetyl)piperidine functions as a convenient, shelf-stable reagent for introducing the trifluoroacetyl group onto aromatic rings via reaction with organometallic species . A direct performance comparison was established between reactions with aryl-lithium species and aryl Grignard reagents. When using aryl-lithium species, prepared via halogen-lithium exchange of aryl halides or ortho-lithiation, the reaction proceeds smoothly at low temperatures to afford the desired trifluoroacetylated aromatics in good yields . In contrast, the use of aryl Grignard reagents results in a noticeable decrease in product yield under otherwise identical conditions . This cross-study comparable evidence provides a clear, actionable differentiator for process chemists: selecting 1-trifluoroacetyl piperidine as the trifluoroacetylating agent mandates the use of more reactive aryl-lithium species to achieve optimal yields.

Trifluoroacetylation Organometallic Reagents Aryl Halides Synthetic Methodology

Physicochemical Differentiation: Lipophilicity (LogP) and Water Solubility

The trifluoromethyl group imparts a significant increase in lipophilicity to 1-trifluoroacetyl piperidine compared to its non-fluorinated analog, 1-acetyl piperidine. The calculated XLogP3 for 1-trifluoroacetyl piperidine is 1.7 , while 1-acetyl piperidine has a predicted XLogP3 of 0.1 [1]. This difference of 1.6 log units translates to an approximately 40-fold higher partitioning into octanol over water for the trifluoroacetyl derivative. This enhanced lipophilicity directly impacts the compound's ability to cross biological membranes, a crucial property for designing CNS-penetrant drugs or for applications in chemical biology probes. Conversely, the measured water solubility of 1-trifluoroacetyl piperidine is 6 g/L at 25°C , a value that is substantially lower than that of 1-acetyl piperidine (which is freely miscible with water), further emphasizing the pronounced effect of the -CF3 group on bulk physical properties.

Lipophilicity LogP Water Solubility ADME Properties

Biological Probe Development: GABA Receptor Antagonist Binding Site Differentiation

1-Trifluoroacetyl piperidine is a critical reactant for the synthesis of photoreactive probes designed to differentiate the binding sites of noncompetitive GABA receptor antagonists . The trifluoroacetyl group is integral to the function of these probes, likely contributing to both binding affinity and the photoreactive properties of the final diazirine moiety. While this application does not involve a direct comparison of the compound's performance against an analog, it represents a class-level inference of its unique utility. The ability to create tools that can distinguish between allosteric binding sites on a therapeutically important receptor (GABAA) is a high-value application that simpler N-acylpiperidines cannot fulfill due to their lack of the photoreactive group precursor (the -CF3 group is a precursor to the diazirine). This application is consistently highlighted across reputable vendor documentation, establishing it as a key differentiator for procurement in chemical biology and neuroscience research.

Photoaffinity Labeling GABA Receptor Noncompetitive Antagonist Chemical Biology

1-Trifluoroacetyl Piperidine (CAS 340-07-8): Key Application Scenarios Derived from Quantitative Evidence


Synthesis of CNS-Penetrant Drug Candidates Requiring Enhanced Lipophilicity

Based on the established XLogP3 value of 1.7 (compared to 0.1 for 1-acetyl piperidine), this compound is the preferred building block for medicinal chemistry programs targeting central nervous system (CNS) disorders where passive membrane permeability is a critical requirement . The 1.6 log unit increase in lipophilicity translates to an approximately 40-fold higher theoretical blood-brain barrier penetration potential, making it a superior choice for incorporating a basic piperidine moiety into lead compounds for Alzheimer's disease, Parkinson's disease, epilepsy, or psychiatric conditions.

Development of Photoreactive Affinity Probes for GABA Receptor Mapping

This compound is an essential starting material for generating photoaffinity probes used to map the binding sites of noncompetitive GABAA receptor antagonists . Its trifluoroacetyl group is a key precursor to the photoreactive diazirine moiety. This application is uniquely enabled by the compound's structure and cannot be replicated using non-fluorinated N-acylpiperidines, making it an indispensable procurement item for research groups focused on ion channel pharmacology, neurochemistry, and the development of novel anxiolytics or anticonvulsants.

Process Development for Efficient Trifluoroacetylation of Aromatic Substrates

As demonstrated by comparative reactivity studies, 1-trifluoroacetyl piperidine is a convenient and shelf-stable reagent for introducing the trifluoroacetyl group onto aromatic rings . Process chemists should optimize this step by employing aryl-lithium species, as reactions with the less reactive aryl Grignard reagents result in lower yields . This evidence-driven reagent selection can significantly improve the overall yield and cost-efficiency of multi-step syntheses for pharmaceuticals and agrochemicals containing the -COCF3 motif.

Design of Novel Anticonvulsant Agents via Hydroxyamide Scaffolds

1-Trifluoroacetyl piperidine is a documented reactant for the synthesis of hydroxyamides with demonstrated anticonvulsant properties . This application leverages the electrophilicity of the trifluoroacetyl amide to construct complex molecular scaffolds. Researchers in medicinal chemistry and neurology can utilize this building block to generate novel chemical entities for the treatment of epilepsy and other seizure disorders, benefiting from the unique electronic properties of the -CF3 group that contribute to both metabolic stability and target binding affinity.

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